Lanthanum sulfate

Description

Properties

IUPAC Name |

lanthanum(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEHIYWBGOJJDM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

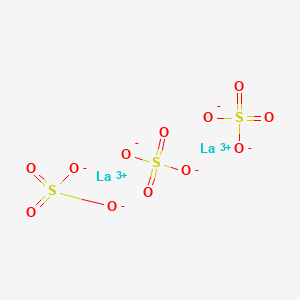

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2(SO4)3, La2O12S3 | |

| Record name | Lanthanum(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Lanthanum(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890640 | |

| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] Soluble in water; [Nordberg, p. 904] | |

| Record name | Lanthanum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-60-2 | |

| Record name | Lanthanum sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4636PY459O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lanthanum Sulfate: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Lanthanum sulfate (B86663) (La₂(SO₄)₃) is an inorganic compound of significant interest across various scientific and industrial domains. As a key compound of the rare earth element lanthanum, it serves as a critical precursor and active material in catalysis, advanced materials science, and emerging biomedical applications. This technical guide provides a comprehensive overview of its chemical formula, molecular structure, physicochemical properties, and established experimental protocols.

Chemical Formula and Nomenclature

Lanthanum sulfate is an ionic compound consisting of lanthanum cations (La³⁺) and sulfate anions (SO₄²⁻). The charge neutrality between the ions dictates the empirical formula.

-

Anhydrous Form: The chemical formula for the anhydrous salt is La₂(SO₄)₃ .[1][2] Its IUPAC name is lanthanum(III) sulfate or alternatively, bis(lanthanum(3+));trisulfate.[1]

-

Hydrated Forms: this compound readily forms hydrates, with the general formula La₂(SO₄)₃·xH₂O. The most commonly cited hydrates are the nonahydrate (x=9) and the octahydrate (x=8).[3][4] These hydrates are white, crystalline solids.[3]

Physicochemical Properties

The properties of this compound can vary depending on its hydration state. The anhydrous form and the common nonahydrate exhibit distinct characteristics. It is described as a white, odorless powder that is hygroscopic.[1][5] this compound is generally soluble in water, with its solubility decreasing as the temperature increases.[2][6] It is insoluble in ethanol (B145695) and diethyl ether.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value (Anhydrous) | Value (Nonahydrate) | Reference(s) |

|---|---|---|---|

| Molar Mass | 566.00 g/mol | 728.15 g/mol | [1][3] |

| Appearance | White solid | White crystalline solid | [3] |

| Density | 3.6 g/cm³ (at 15°C) | 2.82 g/cm³ | [2][3] |

| Decomposition Temp. | 1150°C | Decomposes upon heating | [2] |

| Water Solubility | 2.14 g/100 mL (at 25°C) | 2.7 g/100 mL (at 20°C) |[2][3] |

Table 2: Thermodynamic Properties of Anhydrous this compound

| Property | Value | Reference(s) |

|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -3932.1 kJ/mol | [2] |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -3598.2 kJ/mol | [2] |

| Molar Heat Capacity (Cp) | 280 J/(mol·K) |[2] |

Molecular and Crystal Structure

The structural arrangement of this compound is defined by the coordination of the lanthanum ions with the sulfate groups and, in the case of hydrates, water molecules.

The nonahydrate, La₂(SO₄)₃·9H₂O, crystallizes in a hexagonal system.[3] In this structure, the lanthanum atoms are found in two distinct coordination environments, highlighting the complexity of the crystal lattice.[3]

Table 3: Crystallographic Data for this compound Nonahydrate

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Hexagonal | [3] |

| Space Group | P6₃ | [3] |

| Lattice Constant 'a' | 11.01 Å | [3] |

| Lattice Constant 'c' | 8.08 Å |[3] |

The thermal decomposition of this compound follows a clear pathway, which is crucial for its application in high-temperature ceramic and catalyst synthesis.

Caption: Thermal decomposition pathway of anhydrous this compound.

Experimental Protocols

A. Synthesis of this compound Nonahydrate

This protocol is based on the reaction of a lanthanum source with sulfuric acid.

-

Objective: To synthesize crystalline lanthanum(III) sulfate nonahydrate.

-

Materials: Lanthanum(III) oxide (La₂O₃) or Lanthanum(III) hydroxide (B78521) (La(OH)₃), dilute sulfuric acid (H₂SO₄), deionized water.

-

Procedure:

-

Slowly add a stoichiometric amount of lanthanum oxide or hydroxide to a stirred solution of dilute sulfuric acid. The reaction is exothermic and should be controlled. The molar ratio of sulfuric acid to lanthanum oxide is typically 3:1.[3][7]

-

Continue stirring until the lanthanum source is completely dissolved, forming a clear solution of this compound.

-

Gently heat the solution to evaporate the water and concentrate the this compound.

-

Allow the concentrated solution to cool slowly at room temperature.

-

Colorless crystals of La₂(SO₄)₃·9H₂O will precipitate from the solution.

-

Filter the crystals from the mother liquor.

-

Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator.

-

B. Preparation of Anhydrous this compound

-

Objective: To prepare the anhydrous form of this compound from its hydrate (B1144303).

-

Materials: Lanthanum(III) sulfate hydrate (e.g., La₂(SO₄)₃·9H₂O).

-

Procedure:

-

Place the this compound hydrate in a suitable crucible (e.g., porcelain or alumina).

-

Heat the sample in a furnace. The temperature should be raised gradually to 300°C.[3]

-

Maintain this temperature to drive off the water of crystallization.

-

Cool the crucible in a desiccator to prevent rehydration of the anhydrous salt.

-

The resulting white powder is anhydrous La₂(SO₄)₃.

-

Caption: Workflow for the synthesis of hydrated and anhydrous this compound.

Applications in Research and Development

This compound's unique electronic and chemical properties make it a versatile compound in several high-technology fields relevant to scientific and pharmaceutical research.

-

Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including esterification and dehydration, and in petrochemical processes like fluid catalytic cracking.[5][8]

-

Advanced Materials: It is incorporated into specialty glasses and ceramics to enhance their refractive index, durability, and thermal stability.[8][9]

-

Electronics and Photonics: Lanthanum compounds are crucial in the manufacturing of phosphors for high-efficiency LED lighting and display technologies.[5][8][9]

-

Biomedical Research: Lanthanum ions are known phosphate (B84403) binders. While lanthanum carbonate is the approved drug, research into other lanthanum salts for controlling hyperphosphatemia is ongoing. Lanthanum compounds are also explored as contrast agents for medical imaging and in novel drug delivery systems.[8][9][10]

-

Water Treatment: Its ability to precipitate phosphates makes it effective in wastewater treatment to combat eutrophication.[6]

Caption: Key application areas for this compound in research and industry.

References

- 1. This compound | La2O12S3 | CID 159259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemister.ru]

- 3. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. aemree.com [aemree.com]

- 5. nbinno.com [nbinno.com]

- 6. americanelements.com [americanelements.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. chemimpex.com [chemimpex.com]

- 9. jameasaifiyah.edu [jameasaifiyah.edu]

- 10. Lanthanum - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical and Chemical Properties of Lanthanum Sulfate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Lanthanum sulfate (B86663), with the chemical formula La₂(SO₄)₃, is an inorganic compound of the rare earth element lanthanum. It exists as an anhydrous salt and in several hydrated forms, with the nonahydrate (La₂(SO₄)₃·9H₂O) and octahydrate (La₂(SO₄)₃·8H₂O) being the most common.[1] This compound serves as a key intermediate in the extraction of lanthanum from its ores and is utilized in a variety of applications, including catalysis, water treatment, and the production of specialty glass and phosphors.[2][3][4] For researchers and professionals in drug development, understanding the precise physical and chemical properties of lanthanum sulfate is crucial for its potential application in areas such as biomedical imaging and novel material synthesis.[4][5] This guide provides an in-depth overview of its core properties, supported by experimental protocols and data.

Physical Properties

This compound is typically a white, odorless, crystalline solid or powder.[1][6] The hydrated forms are known to be deliquescent, meaning they have a strong tendency to absorb moisture from the air.[7]

Quantitative Physical Data

The key physical properties of anhydrous and hydrated this compound are summarized below for easy comparison.

| Property | Anhydrous (La₂(SO₄)₃) | Nonahydrate (La₂(SO₄)₃·9H₂O) | Source(s) |

| Molar Mass | 566.00 g/mol | 728.15 g/mol | [1][6] |

| Appearance | Colorless powder | White solid, colorless crystals | [1][8] |

| Density | 3.60 g/cm³ (at 15 °C) | 2.82 g/cm³ | [1][8] |

| Melting Point | Decomposes at high temperatures (see Section 2.1) | Decomposes upon heating | [1][8] |

| Crystal Structure | Monoclinic (β-form) | Hexagonal | [1][9] |

| Solubility in Water | 2.14 g/100 g (25 °C)0.69 g/100 g (100 °C) | 2.7 g/100 mL (20 °C) | [1][8] |

| Solubility in Ethanol | Sparingly soluble to insoluble | Insoluble | [1][8] |

Crystal Structure

The crystal structure of this compound varies with its hydration state. The nonahydrate, La₂(SO₄)₃·9H₂O, crystallizes in a hexagonal system with the space group P6₃.[1] A polymorphic anhydrous form, β-La₂(SO₄)₃, obtained through thermal dehydration, exhibits a monoclinic crystal system with the space group C2/c.[9][10]

Chemical Properties

This compound is a moderately water and acid-soluble source of lanthanum.[2][7] Its chemical behavior is characterized by its thermal decomposition pathway and its interactions in aqueous solutions.

Thermal Stability and Decomposition

This compound undergoes a multi-stage decomposition upon heating. The hydrated forms first lose water molecules to yield the anhydrous salt.[1] The anhydrous form is stable up to a certain temperature, after which it decomposes into lanthanum oxysulfate (La₂O₂SO₄) and finally into lanthanum(III) oxide (La₂O₃) at higher temperatures.[1][11]

The decomposition pathway is as follows:

-

Dehydration: La₂(SO₄)₃·9H₂O → La₂(SO₄)₃ + 9H₂O (occurs in stages, complete around 300 °C)[1]

-

First Decomposition: La₂(SO₄)₃ → La₂O₂SO₄ + 2SO₃ (occurs at approximately 775 °C)[1]

-

Final Decomposition: La₂O₂SO₄ → La₂O₃ + SO₃ (occurs at approximately 1100-1150 °C)[1][8]

Reactivity and Complex Formation

In aqueous solutions, this compound can form complex ions. Sulfate can act as a ligand, binding to the La³⁺ ion to form species such as LaSO₄⁺.[12] The formation of these sulfato-complexes is an endothermic process, with the concentration of the complex increasing with temperature.[13] Lanthanum metal readily dissolves in dilute sulfuric acid to form solutions containing the aquated La(III) ion, which likely exists as the complex ion [La(OH₂)₉]³⁺.[14] While soluble in acids, lanthanum compounds are generally stable in alkaline solutions.[15]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, relevant for laboratory and research settings.

Synthesis of this compound Nonahydrate

This protocol describes the preparation of hydrated this compound from lanthanum oxide.

Methodology:

-

Reactant Preparation: Carefully measure a stoichiometric amount of lanthanum(III) oxide (La₂O₃). Prepare a dilute solution of sulfuric acid (H₂SO₄).

-

Reaction: Slowly add the lanthanum oxide powder to the stirred, dilute sulfuric acid solution. The reaction is exothermic and should be controlled. The reaction is: La₂O₃ + 3H₂SO₄ → La₂(SO₄)₃ + 3H₂O.

-

Heating and Dissolution: Gently heat the mixture to ensure all the oxide has reacted and dissolved completely.

-

Evaporation and Crystallization: Reduce the volume of the solution by evaporation. Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of this compound nonahydrate.[1]

-

Isolation: Collect the resulting white crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water to remove any excess acid, followed by a rinse with ethanol. Dry the product in a desiccator, as it is deliquescent.

Characterization by Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of this compound hydrates.

Methodology:

-

A small, precisely weighed sample of La₂(SO₄)₃·9H₂O is placed in a crucible within the TGA/DTA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

The TGA instrument records the change in mass as a function of temperature, revealing the loss of water and sulfur oxides.

-

The DTA instrument records the difference in temperature between the sample and a reference, identifying endothermic and exothermic events corresponding to dehydration and decomposition.[9]

Quantitative Analysis by Complexometric Titration

The concentration of lanthanum in a solution can be determined by titration with ethylenediaminetetraacetic acid (EDTA).

Methodology:

-

Sample Preparation: An accurately measured volume of the lanthanum-containing sample is placed in a beaker and diluted with deionized water.

-

Buffering: A buffer solution (e.g., urotropine) is added to adjust and maintain the pH of the solution between 5 and 6.[16]

-

Indicator: A suitable colorimetric indicator, such as Xylene Orange or Eriochrome Black T, is added to the solution.[16]

-

Titration: The solution is titrated with a standardized 0.1 M EDTA solution. The EDTA forms a stable complex with the La³⁺ ions.

-

Endpoint Detection: The endpoint is reached when all La³⁺ ions have been complexed by the EDTA, indicated by a distinct color change of the indicator. An optical sensor can be used for precise endpoint detection.[16] The concentration of lanthanum is calculated from the volume of EDTA used.

References

- 1. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. nbinno.com [nbinno.com]

- 4. jameasaifiyah.edu [jameasaifiyah.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | La2O12S3 | CID 159259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound La2(SO4)3.xH2O Supplier [attelements.com]

- 8. This compound [chemister.ru]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III) (Journal Article) | OSTI.GOV [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. webelements.com [webelements.com]

- 15. researchgate.net [researchgate.net]

- 16. ysi.com [ysi.com]

A Comprehensive Technical Guide to the Synthesis of Lanthanum Sulfate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and experimental protocols for producing lanthanum sulfate (B86663) nonahydrate (La₂(SO₄)₃·9H₂O). This compound serves as a crucial precursor and intermediate in various fields, including ceramics, specialty glass manufacturing, and as a source of lanthanum ions for research in lanthanide chemistry.

Physicochemical Properties

Lanthanum sulfate nonahydrate is a white, crystalline solid that is moderately soluble in water.[1][2] It is the most common hydrate (B1144303) of this compound.[3] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | La₂(SO₄)₃·9H₂O | [4][5] |

| Molar Mass | 728.1 g/mol | [5] |

| Appearance | White crystalline solid | [3] |

| Density | 2.82 g/cm³ | [3] |

| Solubility in Water | 2.7 g/100 mL (at 20 °C) | [3] |

| Crystal System | Hexagonal | [3] |

| Space Group | P6₃/m | [3] |

| Decomposition | Decomposes to La₂O₂SO₄ at 775 °C | [3] |

Synthesis Methodologies

The synthesis of this compound nonahydrate is primarily achieved through aqueous acid-base reactions. The selection of the starting lanthanum source is a key variable, with lanthanum oxide (La₂O₃) and lanthanum carbonate (La₂(CO₃)₃) being the most common precursors due to their availability and reactivity with sulfuric acid.[4] Direct reaction with metallic lanthanum is also a viable, albeit more vigorous, method.[3][6]

The general chemical principle involves the reaction of a basic lanthanum compound or metallic lanthanum with sulfuric acid to form the soluble this compound salt. Subsequent crystallization from the aqueous solution yields the desired nonahydrate form.

From Lanthanum Oxide (La₂O₃)

This is a common and straightforward method. Lanthanum oxide, a basic oxide, reacts with sulfuric acid in an exothermic reaction to form this compound and water.

Reaction: La₂O₃(s) + 3H₂SO₄(aq) → La₂(SO₄)₃(aq) + 3H₂O(l)

From Lanthanum Carbonate (La₂(CO₃)₃)

This method involves the reaction of lanthanum carbonate with sulfuric acid, which produces this compound, water, and carbon dioxide gas. This reaction is typically less exothermic than the oxide route but requires adequate ventilation to handle the CO₂ evolution.

Reaction: La₂(CO₃)₃(s) + 3H₂SO₄(aq) → La₂(SO₄)₃(aq) + 3H₂O(l) + 3CO₂(g)

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the laboratory-scale synthesis of this compound nonahydrate.

Protocol 1: Synthesis from Lanthanum Oxide

Materials and Equipment:

-

Lanthanum(III) oxide (La₂O₃, 99.9% purity)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Reaction flask and condenser

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Preparation: In a 500 mL reaction flask, add 100 mL of deionized water.

-

Reaction: While stirring, slowly add 32.58 g (0.1 mol) of lanthanum oxide to the water to form a slurry.

-

Acid Addition: Carefully and portion-wise, add 16.7 mL (0.3 mol) of concentrated sulfuric acid to the slurry. The reaction is exothermic; maintain the temperature below 65°C by using a water bath if necessary.[7]

-

Digestion: After the acid addition is complete, heat the mixture to 60-65°C and continue stirring for 2-3 hours until the solution becomes clear, indicating the complete dissolution of the oxide.[7]

-

Filtration: Allow the solution to cool to room temperature. Filter the solution through a medium-porosity filter paper to remove any unreacted starting material or insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Reduce the volume by gentle heating or by leaving it in a fume hood to evaporate slowly at room temperature. White crystals of this compound nonahydrate will form.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid, followed by a wash with ethanol (B145695) to facilitate drying.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight.

Protocol 2: Synthesis from Lanthanum Carbonate

Materials and Equipment:

-

Lanthanum(III) carbonate hydrate (La₂(CO₃)₃·xH₂O)

-

Dilute sulfuric acid (e.g., 3 M)

-

Deionized water

-

Large beaker or Erlenmeyer flask (to accommodate foaming)

-

Magnetic stirrer

-

Standard filtration and drying equipment as listed in Protocol 1

Procedure:

-

Preparation: In a 1 L beaker, place 45.8 g (0.1 mol, based on anhydrous weight) of lanthanum carbonate. Add 150 mL of deionized water to create a slurry.

-

Reaction: Place the beaker on a magnetic stirrer in a well-ventilated fume hood. Slowly and carefully, add 100 mL of 3 M sulfuric acid to the slurry using a dropping funnel. Control the rate of addition to manage the effervescence from CO₂ evolution.

-

Completion: Continue adding acid until all the lanthanum carbonate has dissolved and the effervescence ceases.

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Crystallization and Isolation: Follow steps 6 through 9 from Protocol 1 to crystallize, isolate, and dry the this compound nonahydrate product.

Logical Relationships in Synthesis

The choice of precursor and reaction conditions directly impacts the process safety, efficiency, and final product purity. The logical flow for selecting a synthesis pathway is outlined below.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | La2O12S3 | CID 159259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. Buy this compound nonahydrate | 10294-62-9 [smolecule.com]

- 5. This compound nonahydrate | H18La2O21S3 | CID 71309985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lanthanum: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of Lanthanum Sulfate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lanthanum sulfate (B86663) (La₂(SO₄)₃) is an inorganic compound with significant applications ranging from catalysis in organic synthesis to emerging biomedical uses, including potential roles in drug delivery systems.[1] A fundamental understanding of its solubility in various media is critical for its application in both laboratory research and industrial processes. This guide provides a comprehensive overview of the solubility of lanthanum sulfate in water at different temperatures and in a selection of common organic solvents. It details standardized experimental protocols for solubility determination and presents logical workflows to aid in experimental design.

Solubility Profile of this compound

The dissolution of this compound is a key parameter for its use in solution-based chemical synthesis, formulation development, and environmental applications.[2] This section presents quantitative and qualitative data on its solubility.

Solubility in Water

This compound exhibits retrograde solubility in water, meaning its solubility decreases as the temperature increases.[3] This property is crucial for processes like thermal precipitation or crystallization. The solubility data presented below has been compiled from established chemical handbooks.

Data Presentation: Table 1 A summary of the quantitative solubility of this compound in water at various temperatures.

| Temperature (°C) | Solubility (g / 100 g of water) |

| 0 | 3.0[4] |

| 14 | 2.6[4] |

| 25 | 2.14[4] |

| 30 | 1.9[4] |

| 50 | 1.5[4] |

| 75 | 0.96[4] |

| 100 | 0.69[4] |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited. This characteristic is important for purification processes, where an organic solvent might be used to wash away impurities, or in heterogeneous catalysis.

Data Presentation: Table 2 A summary of the qualitative and quantitative solubility of this compound in various organic solvents.

| Solvent | Formula | Solubility |

| Ethanol | C₂H₅OH | Sparingly soluble / Insoluble[4] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[4] |

| Methanol | CH₃OH | Data not available |

| Acetone | (CH₃)₂CO | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available |

Factors Influencing Solubility

The solubility of an inorganic salt like this compound is not an intrinsic constant but is influenced by several external factors. Understanding these factors is essential for controlling and manipulating the dissolution and precipitation of the compound in experimental and industrial settings. The primary factors include the nature of the solvent, temperature, and the presence of common ions.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

This section outlines a generalized isothermal method for determining the solubility of this compound in a given solvent. This method relies on creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (anhydrous or a specific hydrate)

-

Solvent of interest (e.g., deionized water)

-

Constant temperature water bath or incubator

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric glassware

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a known mass or volume of the solvent in a sealable flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the flask in a constant temperature bath and stir the mixture vigorously. Allow sufficient time for the solution to reach equilibrium (typically 24-48 hours, depending on the solvent and temperature).

-

Sample Collection: Once equilibrium is reached, cease stirring and allow the undissolved solid to settle. Carefully extract a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter to prevent any solid particles from being collected. The filtration step should be performed at the equilibration temperature to prevent precipitation.

-

Mass Determination: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume or mass of the filtered supernatant to the dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 110-120°C).

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry this compound residue.

-

Calculation: The solubility is calculated as the mass of the residue per mass of the solvent used.

Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent in the sample) * 100

Visualization of Experimental and Logical Workflows

Visual diagrams are essential for representing complex procedures and relationships in a clear and concise manner. The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the relationship between this compound's properties and its applications.

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Application Pathway Diagram

The physicochemical properties of this compound, particularly its moderate water solubility and catalytic activity, lead to its use in diverse fields.

Caption: Relationship between properties and applications of La₂(SO₄)₃.

References

Unveiling the Crystal Architecture of Anhydrous Lanthanum Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of a recently identified polymorphic modification of anhydrous lanthanum sulfate (B86663), designated as β-La2(SO4)3. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and characterization, and presents key structural features in a clear, accessible format for researchers, scientists, and professionals in drug development.

Core Crystallographic Data

The β-polymorph of anhydrous lanthanum sulfate crystallizes in a monoclinic system. Its structure has been determined through powder X-ray diffraction followed by Rietveld refinement. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 17.6923(9) Å |

| b | 6.9102(4) Å |

| c | 8.3990(5) Å |

| α | 90° |

| β | 100.321(3)° |

| γ | 90° |

| Volume | 1010.22(9) ų |

Atomic Coordinates and Bond Parameters

The asymmetric unit of the β-La2(SO4)3 crystal structure contains one lanthanum ion, one sulfur ion, and four oxygen ions. The precise atomic coordinates are crucial for understanding the three-dimensional arrangement of the atoms within the crystal lattice.

Table 2: Fractional Atomic Coordinates and Isotropic Displacement Parameters (Ų)

| Atom | x | y | z | Uiso |

| La1 | 0.5000 | 0.3331(3) | 0.2500 | 0.0091(4) |

| S1 | 0.3475(2) | 0.8285(4) | 0.0570(4) | 0.0071(7) |

| O1 | 0.3150(4) | 0.648(1) | -0.0151(8) | 0.012(2) |

| O2 | 0.4217(4) | 0.806(1) | 0.0028(9) | 0.016(2) |

| O3 | 0.3540(4) | 0.858(1) | 0.2413(8) | 0.014(2) |

| O4 | 0.2995(4) | 0.994(1) | -0.0191(9) | 0.018(2) |

The interatomic distances and angles provide insight into the bonding environment within the crystal. The lanthanum ion is coordinated by nine oxygen atoms, forming a distorted tricapped trigonal prism. The sulfate group exists as a regular tetrahedron.

**Table 3: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | **Value (°) ** |

| La1-O1 | 2.518(7) | O1-S1-O2 | 109.2(4) |

| La1-O2 | 2.521(7) | O1-S1-O3 | 109.8(4) |

| La1-O3 | 2.576(7) | O1-S1-O4 | 109.1(5) |

| La1-O4 | 2.618(7) | O2-S1-O3 | 109.5(4) |

| S1-O1 | 1.474(7) | O2-S1-O4 | 109.6(5) |

| S1-O2 | 1.476(7) | O3-S1-O4 | 109.6(5) |

| S1-O3 | 1.471(7) | ||

| S1-O4 | 1.465(8) |

Experimental Protocols

Synthesis of Anhydrous this compound (β-La2(SO4)3)

Anhydrous β-La2(SO4)3 is synthesized via the thermal dehydration of this compound nonahydrate (La2(SO4)3·9H2O).[1] The process involves a controlled heating ramp to remove the water molecules in a stepwise manner.

Procedure:

-

A sample of commercially available this compound nonahydrate is placed in a suitable crucible.

-

The crucible is heated in a furnace with a controlled temperature program.

-

The temperature is gradually increased to a final temperature sufficient to ensure complete removal of all water molecules, typically above 400°C.

-

The sample is held at the final temperature for a specified duration to ensure the formation of the anhydrous phase.

-

The resulting anhydrous this compound is then cooled to room temperature in a desiccator to prevent rehydration.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

The crystal structure of the synthesized β-La2(SO4)3 was determined using powder X-ray diffraction data.

Instrumentation and Data Collection:

-

Diffractometer: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).

-

Sample Preparation: The anhydrous La2(SO4)3 powder is finely ground and mounted on a sample holder.

-

Data Collection: The diffraction pattern is collected over a wide 2θ range with a small step size and sufficient counting time to obtain high-quality data.

Rietveld Refinement: The collected powder diffraction data is analyzed using the Rietveld method. This whole-pattern fitting technique refines a theoretical diffraction pattern against the experimental data to determine the crystal structure parameters, including lattice parameters, atomic positions, and site occupancies. The refinement process is continued until a good fit between the calculated and observed patterns is achieved, as indicated by low R-factors (e.g., Rwp, Rp).

Structural Description and Logical Relationships

The crystal structure of β-La2(SO4)3 is characterized by a three-dimensional framework built from interconnected LaO9 polyhedra and SO4 tetrahedra. Understanding the connectivity of these building units is key to comprehending the material's properties.

The LaO9 polyhedra share corners and edges with neighboring SO4 tetrahedra, and the sulfate groups act as bridging ligands, linking the lanthanum centers to form a stable and complex three-dimensional network. This intricate arrangement dictates the physical and chemical properties of anhydrous this compound.

References

Lanthanum Sulfate Hydrate: A Comprehensive Technical Guide for Researchers

For immediate reference, the CAS number for Lanthanum Sulfate (B86663) Hydrate (B1144303) is 57804-25-8. This document provides an in-depth technical overview of lanthanum sulfate hydrate, including its chemical and physical properties, safety data, handling protocols, and known biological interactions, with a focus on its effects on cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Safety and Handling

This compound hydrate is a white, crystalline solid that is generally considered to have low acute toxicity. However, as with any chemical, proper handling and safety precautions are paramount to ensure a safe laboratory environment.

Safety Data Sheet Overview

The following table summarizes the key safety and quantitative data for this compound hydrate, compiled from various safety data sheets (SDS).

| Property | Value | Source(s) |

| Chemical Formula | La₂(SO₄)₃·xH₂O | [1][2] |

| CAS Number | 57804-25-8 | [1] |

| Molecular Weight | 566.00 g/mol (anhydrous basis) | [1][3] |

| Appearance | White crystalline solid | [1] |

| Odor | Odorless | [4] |

| Density | 2.821 g/cm³ | [1] |

| Melting Point | Decomposes at 1150 °C | [5] |

| Solubility in Water | Slightly soluble, with solubility decreasing as temperature increases. 2.14 g/100 mL at 25°C. | [5][6] |

| Vapor Pressure | Negligible at standard conditions | N/A |

| Acute Toxicity (Oral LD50, Rat) | > 4991 mg/kg | N/A |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Experimental Protocol for Safe Handling

The following protocol outlines the recommended procedures for the safe handling of this compound hydrate in a laboratory setting.

1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat should be worn.

2. Engineering Controls:

-

Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.

3. Material Handling:

-

Avoid creating dust when handling the solid material.

-

Use a spatula or other appropriate tools for transferring the powder.

-

Do not dry sweep spills. Instead, gently moisten the spilled material with water and then carefully scoop it into a designated waste container.

4. Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

This compound hydrate is hygroscopic and should be protected from moisture.

5. Waste Disposal:

-

Dispose of waste this compound hydrate and any contaminated materials in accordance with local, state, and federal regulations.

Biological Activity and Signaling Pathways

Recent research has focused on the biological effects of lanthanum, particularly its neurotoxicity. Lanthanum ions have been shown to interact with and modulate several key cellular signaling pathways.

Lanthanum's Impact on Neuronal Signaling

Lanthanum exposure has been demonstrated to impair learning and memory. This neurotoxicity is linked to its interference with critical signaling cascades within the brain. The following diagram illustrates the key pathways affected by lanthanum.

As depicted, lanthanum exposure can lead to the overactivation of the glutamate-NO-cGMP pathway, contributing to excitotoxicity.[8][9] Concurrently, it has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10][11] Furthermore, lanthanum can downregulate the Rac1/PAK pathway, leading to impaired dendritic spine density and synaptic plasticity.[12]

Experimental Workflow and Logical Relationships

A systematic approach to handling and experimentation with this compound hydrate is essential for both safety and the integrity of research findings. The following diagram outlines a logical workflow for incorporating this compound into experimental designs.

This workflow emphasizes a phased approach, beginning with thorough planning and risk assessment, followed by careful execution of experimental procedures, and concluding with proper post-experiment cleanup and documentation. Adherence to such a structured workflow minimizes risks and enhances the reproducibility of experimental outcomes.

References

- 1. This compound | CAS#:57804-25-8 | Chemsrc [chemsrc.com]

- 2. This compound Hydrate-BEYONDCHEM [beyondchem.com]

- 3. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. This compound [chemister.ru]

- 6. Lanthanum(III) sulfate hydrate, 99.9% (REO) 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. Lanthanum enhances glutamate-nitric oxide-3',5'-cyclic guanosine monophosphate pathway in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanthanum Chloride Causes Neurotoxicity in Rats by Upregulating miR-124 Expression and Targeting PIK3CA to Regulate the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of PI3K/AKT/mTOR pathway regulation of HIF-1α on Lanthanum-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lanthanum Chloride Impairs Learning and Memory and Induces Dendritic Spine Abnormality by Down-Regulating Rac1/PAK Signaling Pathway in Hippocampus of Offspring Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molar Mass and Density of Lanthanum(III) Sulfate

This document provides a detailed overview of the molar mass and density of Lanthanum(III) Sulfate (B86663), La₂(SO₄)₃. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this inorganic compound. The guide covers the physicochemical properties, experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of Lanthanum(III) Sulfate

Lanthanum(III) sulfate is an inorganic compound that can exist in an anhydrous form or as various hydrates, with the nonahydrate (La₂(SO₄)₃·9H₂O) being the most common.[1] These quantitative properties are essential for stoichiometric calculations, formulation development, and quality control.

| Property | Value | Form |

| Molar Mass | 566.00 g/mol | Anhydrous (La₂(SO₄)₃)[1][2] |

| Density | 2.82 g/cm³ | Nonahydrate (La₂(SO₄)₃·9H₂O)[1] |

Experimental Protocols

Accurate determination of molar mass and density is fundamental in chemical analysis. The following sections detail standard laboratory protocols for characterizing solid inorganic compounds like Lanthanum(III) sulfate.

This method is based on the colligative property that the freezing point of a solvent is lowered when a solute is dissolved in it. The magnitude of this depression is directly proportional to the molality of the solute.

I. Materials and Equipment:

-

Analytical balance (±0.0001 g)

-

Freezing point depression apparatus (e.g., Beckmann thermometer, temperature probe)

-

Test tubes and beakers

-

Volumetric flasks

-

A suitable solvent with a known freezing point depression constant (Kf), such as distilled water (Kf = 1.86 °C/m)

-

Lanthanum(III) sulfate (solute)

II. Procedure:

-

Solvent Preparation: Accurately weigh a known mass of the solvent (e.g., 15-20 g of distilled water) into a test tube.

-

Initial Freezing Point: Immerse the test tube in a cooling bath (e.g., ice-water slurry) and gently stir with the temperature probe until the solvent begins to freeze. Record the equilibrium temperature as the freezing point of the pure solvent (Tf, solvent).

-

Sample Preparation: Accurately weigh a small, known mass of anhydrous Lanthanum(III) sulfate.

-

Solution Preparation: Dissolve the weighed Lanthanum(III) sulfate in the previously used solvent in the test tube. Ensure complete dissolution.

-

Solution Freezing Point: Determine the freezing point of the solution (Tf, solution) using the same method as in step 2.

-

Calculation:

-

Calculate the freezing point depression: ΔTf = Tf, solvent - Tf, solution.

-

Calculate the molality (m) of the solution using the formula: ΔTf = i * Kf * m, where 'i' is the van 't Hoff factor. For La₂(SO₄)₃, which dissociates into 2 La³⁺ and 3 SO₄²⁻ ions, the theoretical van 't Hoff factor is 5.

-

Rearrange the formula to solve for molality: m = ΔTf / (i * Kf).

-

Calculate the moles of solute: moles = molality * mass of solvent (in kg).

-

Finally, determine the experimental molar mass: Molar Mass = mass of solute (g) / moles of solute.

-

This method, based on Archimedes' principle, determines the volume of a solid by measuring the volume of a liquid it displaces.[3][4] Density is then calculated as the ratio of mass to volume.[5]

I. Materials and Equipment:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

An inert liquid of known density in which the solid is insoluble (e.g., ethanol (B145695) for water-soluble salts like Lanthanum sulfate[1])

-

Spatula and weighing paper

II. Procedure:

-

Mass Measurement: Accurately weigh a sample of Lanthanum(III) sulfate powder using an analytical balance. Record this mass (m).

-

Initial Volume Measurement: Add a specific volume of the inert liquid to a graduated cylinder and record the initial volume (V₁).[5]

-

Displacement: Carefully transfer the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out and the solid is fully submerged.[6]

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V₂).[5]

-

Calculation:

-

Calculate the volume of the displaced liquid, which is equal to the volume of the solid sample: V = V₂ - V₁.[5]

-

Calculate the density (ρ) of the solid using the formula: ρ = m / V.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the molar mass and density of a solid chemical compound.

Workflow for determining molar mass and density.

References

A Technical Guide to the Natural Occurrence and Mineral Sources of Lanthanum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum (La), the first element of the lanthanide series, is a soft, silvery-white metal crucial for a wide range of advanced technological applications, from catalysts and high-refractive-index glass to nickel-metal hydride batteries. Despite its classification as a rare earth element (REE), lanthanum is relatively abundant in the Earth's crust. This guide provides a comprehensive overview of the natural occurrence of lanthanum, its primary mineral sources, and the geological environments in which it is found. It further details the analytical methodologies for its quantification in geological matrices and the protocols for its extraction and purification from ores.

Natural Occurrence and Abundance of Lanthanum

Lanthanum is the 28th most abundant element in the Earth's crust, with an average concentration of approximately 32 to 39 parts per million (ppm).[1] This makes it more abundant than some well-known metals like lead. The term "rare earth" is a historical misnomer, originating from the initial difficulty in separating these elements from one another due to their similar chemical properties.[1]

Lanthanum does not occur freely in nature. Instead, it is found within a variety of minerals, often in conjunction with other rare earth elements. The concentration of lanthanum can vary significantly depending on the geological setting and rock type.

Abundance in Different Rock Types

The distribution of lanthanum is not uniform across different types of rocks. It has a higher affinity for felsic igneous rocks compared to ultramafic rocks. Sedimentary rocks generally reflect the composition of their source rocks, with shales typically having higher concentrations than sandstones and limestones.

| Rock Type | Average Lanthanum Concentration (ppm) | Reference |

| Igneous Rocks | ||

| Granites | 45 - 55 | [2] |

| Basalt | 15 | [2] |

| Igneous Rocks (general) | 30 | [3] |

| Sedimentary Rocks | ||

| Shale | 20 - 92 | [2][3] |

| Sandstone | 2 - 30 | [3] |

| Limestone | 1 - 4 | [3] |

| Soils | ||

| Average Soil | ~30 | [3] |

Geological Environments

Lanthanum-bearing minerals are often concentrated in specific geological environments. These include:

-

Alkaline Igneous Rocks and Carbonatites: These are significant sources of rare earth elements, including lanthanum. The Mountain Pass deposit in California, a major source of bastnäsite, is a classic example of a carbonatite-hosted REE deposit.[4]

-

Pegmatites: These coarse-grained igneous rocks can be enriched in various rare minerals, including those containing lanthanum.

-

Hydrothermal Veins and Deposits: Hot, aqueous fluids circulating through the Earth's crust can concentrate and deposit lanthanum and other REEs in veins.

-

Placer Deposits: The weathering of primary rock sources can release dense, resistant minerals like monazite (B576339), which are then concentrated by water and wind action in placer deposits, often in riverbeds and coastal sands.

Principal Mineral Sources of Lanthanum

While lanthanum is present in trace amounts in many minerals, its commercial extraction is primarily from a few key ore minerals. The most significant of these are monazite and bastnäsite, where lanthanum can constitute a substantial portion of the total rare earth oxide (REO) content.

| Mineral | Chemical Formula | Typical Lanthanum Content (% of total REO) | Other Major REEs |

| Bastnäsite | (Ce, La, Y)CO₃F | 33 - 38% | Cerium, Neodymium, Praseodymium |

| Monazite | (Ce, La, Nd, Th)(PO₄, SiO₄) | 20 - 25% | Cerium, Neodymium, Thorium |

| Allanite | (Ca,Ce,La,Y)₂(Al,Fe³⁺)₃(SiO₄)₃(OH) | Variable | Cerium, Yttrium |

| Cerite | (Ce,La,Ca)₉(Mg,Fe³⁺)(SiO₄)₆(SiO₃OH)(OH)₃ | Variable | Cerium |

Bastnäsite is a fluorocarbonate mineral and is one of the most important sources of light rare earth elements, including lanthanum.[5] It is often found in carbonatites and associated alkaline igneous rocks. Monazite is a reddish-brown phosphate (B84403) mineral that contains a significant amount of thorium in addition to rare earth elements.[6] It is commonly found in granites, gneisses, and as a constituent of heavy mineral sands in placer deposits.

Methodologies for Analysis and Extraction

Analytical Protocols for Lanthanum Quantification

Accurate determination of lanthanum concentrations in geological samples is crucial for exploration and ore grading. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

ICP-MS is a highly sensitive technique capable of detecting trace and ultra-trace concentrations of lanthanum.

Sample Preparation:

-

Acid Digestion: For many rock and mineral samples, a multi-acid digestion is employed. A typical procedure involves digesting a powdered sample in a mixture of hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄) to break down the silicate (B1173343) matrix.

-

Fusion: For more refractory minerals, fusion with a flux such as lithium metaborate (B1245444) (LiBO₂) or sodium peroxide (Na₂O₂) is necessary to ensure complete dissolution.[7][8] The resulting fused bead is then dissolved in a dilute acid solution.[8]

Instrumentation and Analysis:

-

The prepared sample solution is introduced into the ICP-MS instrument.

-

The high-temperature argon plasma atomizes and ionizes the lanthanum atoms.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The detector measures the abundance of the ¹³⁹La isotope, which is the most abundant stable isotope of lanthanum.

-

Quantification is achieved by comparing the signal intensity of the sample to that of certified reference materials with known lanthanum concentrations.

XRF is a non-destructive analytical technique that is well-suited for the analysis of major and minor elements in geological samples.

Sample Preparation:

-

Pressed Pellets: The most common method for XRF analysis of geological materials is the preparation of pressed powder pellets.[2][3] The sample is finely ground to a consistent particle size and then pressed into a pellet under high pressure. A binder is often used to improve the stability of the pellet.

-

Fused Beads: For higher accuracy and to minimize matrix effects, samples can be fused with a flux (e.g., lithium tetraborate) to create a homogeneous glass bead.

Instrumentation and Analysis:

-

The prepared sample is irradiated with high-energy X-rays.

-

This causes the ejection of inner-shell electrons from the lanthanum atoms.

-

Electrons from higher energy levels drop down to fill the vacancies, emitting secondary X-rays with energies characteristic of lanthanum.

-

The intensity of these characteristic X-rays is proportional to the concentration of lanthanum in the sample.

-

Calibration is performed using a suite of well-characterized geological standards.

Extraction and Purification of Lanthanum

The extraction of lanthanum from its ores is a complex, multi-step process due to its chemical similarity to other rare earth elements. The general workflow involves ore beneficiation, chemical processing to bring the REEs into solution, and then separation and purification of individual REEs.

This initial step involves crushing and grinding the ore, followed by physical separation techniques such as flotation, magnetic separation, or gravity concentration to produce a concentrate enriched in the desired rare earth-bearing minerals.

The mineral concentrate is then subjected to chemical treatment to dissolve the rare earth elements.

-

Bastnäsite Ores: These are typically leached with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Monazite Ores: Due to their phosphate matrix, monazite concentrates are often treated with hot, concentrated sulfuric acid or a strong alkali like sodium hydroxide (B78521) (NaOH) to break down the mineral structure.

The resulting solution, containing a mixture of rare earth elements, undergoes further processing to separate and purify the individual elements.

Solvent Extraction: This is the most common industrial method for separating rare earth elements.

-

Principle: The technique relies on the differential distribution of REE ions between an aqueous phase and an immiscible organic phase containing a specific extractant.

-

Procedure: The aqueous solution containing the mixed REEs is brought into contact with an organic solvent containing an extractant, such as an organophosphorus acid (e.g., di-2-ethylhexyl phosphoric acid, D2EHPA) or a carboxylic acid. The pH of the aqueous phase is carefully controlled to achieve selective extraction of certain REEs into the organic phase. By performing a series of extraction, scrubbing, and stripping steps, the rare earth elements can be separated from each other. Lanthanum, being one of the most basic of the lanthanides, is typically one of the last to be extracted from the aqueous solution.

Ion Exchange Chromatography: This technique is used for producing high-purity lanthanum.

-

Principle: A solution containing the mixed REEs is passed through a column packed with a cation exchange resin.[1][9] The REE ions bind to the resin with varying affinities.

-

Procedure: The REEs are then selectively eluted from the column by passing a complexing agent, such as ethylenediaminetetraacetic acid (EDTA) or α-hydroxyisobutyric acid, through the column.[10] The REEs are collected in separate fractions as they are eluted. Lanthanum, having the largest ionic radius among the lanthanides, generally elutes last.

Logical Workflow for Lanthanum Extraction

The following diagram illustrates the general workflow for the extraction and purification of lanthanum from its primary mineral sources.

Caption: Generalized workflow for lanthanum extraction from ores.

Conclusion

Lanthanum, while not geologically rare, presents significant challenges in its extraction and purification due to its close association and chemical similarity with other rare earth elements. A thorough understanding of its geological occurrence, the mineralogy of its ores, and the intricacies of analytical and extraction methodologies is essential for its sustainable and efficient production. The techniques outlined in this guide provide a foundation for researchers, scientists, and professionals in drug development to appreciate the journey of this critical element from its mineral source to its high-purity form used in a myriad of advanced applications.

References

- 1. Ion exchange method for separation of lanthanides - FAQ - Taiyuan Lanlang Technology Industrial Corp. [lanlangcorp.com]

- 2. rigaku.com [rigaku.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. analytik-jena.ru [analytik-jena.ru]

- 8. netl.doe.gov [netl.doe.gov]

- 9. quora.com [quora.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to Lanthanum Sulfate Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of lanthanum sulfate (B86663), detailing the synthesis, structure, and properties of its various complexes. The content is intended for researchers and professionals in chemistry, materials science, and drug development who are interested in the fundamental and applied aspects of lanthanum coordination compounds.

Core Principles of Lanthanum Coordination Chemistry

Lanthanum, the archetypal lanthanide, predominantly exists in the +3 oxidation state (La³⁺). Its large ionic radius and high charge density favor coordination with hard donor atoms, particularly oxygen and nitrogen. The La³⁺ ion is a hard Lewis acid, leading to primarily electrostatic interactions with ligands. A key characteristic of lanthanum coordination chemistry is its propensity for high coordination numbers, typically ranging from 8 to 12, which results in a variety of coordination geometries, most commonly distorted tricapped trigonal prisms and monocapped square antiprisms.[1][2] The sulfate anion (SO₄²⁻) itself can act as a versatile ligand, exhibiting monodentate, bidentate, and bridging coordination modes, contributing to the formation of diverse and complex structures, including discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.[3][4]

Lanthanum Sulfate Hydrates and Solution Chemistry

This compound is known to form various hydrates, with the nonahydrate, La₂(SO₄)₃·9H₂O, being the most common.[2] In aqueous solutions, the coordination chemistry is dominated by the formation of aqua complexes and sulfato-complexes. Spectroscopic studies have revealed the existence of both inner-sphere and outer-sphere complexes between the hydrated lanthanum ion, [La(H₂O)₉]³⁺, and sulfate anions.[5]

The equilibrium between these species is temperature-dependent, with the formation of the inner-sphere complex, [La(H₂O)₈(SO₄)]⁺, being an endothermic process.[5] The formation constant for the 1:1 this compound complex (LaSO₄⁺) in aqueous solution has been determined, providing insight into the stability of these species in solution.[5]

Table 1: Thermodynamic Data for this compound Complexation in Aqueous Solution

| Parameter | Value | Conditions | Reference |

| log K (LaSO₄⁺) | 3.5 ± 0.3 | I = 0 | [5] |

| Dissociation Constant (LaSO₄⁺) | 2.4 x 10⁻⁴ | 25 °C | [5] |

| ΔH⁰ | 18.6 kJ·mol⁻¹ | - | [5] |

| ΔS⁰ | 62.1 J·mol⁻¹·K⁻¹ | - | [5] |

Synthesis of this compound Complexes

Several synthetic methodologies are employed to prepare this compound coordination complexes, each offering distinct advantages in terms of product morphology, crystallinity, and purity.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely used method for growing high-quality single crystals of coordination polymers. This technique involves the reaction of this compound or a lanthanum salt with a ligand and a sulfate source in an aqueous or mixed-solvent system at elevated temperatures and pressures in a sealed container (e.g., a Teflon-lined autoclave). The slow cooling of the reaction mixture promotes the formation of well-defined crystalline products.

Mechanochemical Synthesis

Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-based methods. This technique involves the grinding of solid reactants, which induces chemical reactions through mechanical force. It is often a more environmentally friendly and rapid method for producing coordination polymers.[6][7]

Solution-Based Synthesis

Conventional solution-based synthesis at room or elevated temperatures is also employed, particularly for discrete molecular complexes. This typically involves mixing solutions of a soluble lanthanum salt and the desired ligands in a suitable solvent, followed by crystallization through slow evaporation or cooling.

This compound Coordination Complexes with Organic Ligands

The incorporation of organic ligands significantly expands the structural diversity and functionality of this compound complexes. These ligands can be broadly categorized based on their donor atoms.

Complexes with N-Donor Ligands

Nitrogen-containing heterocyclic ligands, such as 1,10-phenanthroline (B135089) and its derivatives, are commonly used to construct this compound coordination polymers. These ligands chelate to the lanthanum center, influencing the overall structure and properties of the resulting material.

An example is the one-dimensional coordination polymer {[La₂(o-phen)₂(SO₄)₃(H₂O)₂]}n, where 1,10-phenanthroline (o-phen) acts as a chelating ligand.[3] In this structure, the lanthanum centers are bridged by sulfate anions, forming infinite chains.

Table 2: Crystallographic Data for Selected this compound Complexes with N-Donor Ligands

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| {[La₂(o-phen)₂(SO₄)₃(H₂O)₂]}n | Triclinic | P-1 | 10.3228(5) | 12.3644(7) | 12.6579(6) | 72.323(2) | 75.610(2) | 82.785(2) | [3] |

| [C₄N₃H₁₆][La(SO₄)₃]·H₂O | Triclinic | P-1 | 8.2773(7) | 9.5660(6) | 10.4363(6) | 105.661(2) | 102.849(3) | 104.376(3) | [8] |

Complexes with O-Donor Ligands

Oxygen-donor ligands, particularly carboxylates, are widely used in the synthesis of this compound complexes. The carboxylate groups can coordinate to the lanthanum ion in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of robust and often porous frameworks. For instance, lanthanide-sulfate-glutarate coordination polymers have been synthesized, exhibiting three-dimensional structures.[9]

Complexes with Mixed N- and O-Donor Ligands (Schiff Bases, Amino Acids)

Ligands containing both nitrogen and oxygen donor atoms, such as Schiff bases and amino acids, can form stable chelate complexes with lanthanum. These mixed-ligand complexes are of interest for their potential biological applications. The Schiff base ligand coordinates to the La(III) ion, and the coordination sphere is completed by anions and/or solvent molecules.[10] Similarly, amino acids can coordinate to lanthanum through both the carboxylate oxygen and the amino nitrogen.[11]

Experimental Protocols

Hydrothermal Synthesis of {[La₂(o-phen)₂(SO₄)₃(H₂O)₂]}n

Materials:

-

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

-

1,10-Phenanthroline (o-phen)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

A mixture of La(NO₃)₃·6H₂O, o-phen, and H₂SO₄ in a specific molar ratio is dissolved in distilled water.

-

The resulting solution is transferred to a 25 mL Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to 160 °C for 72 hours.

-

The autoclave is then cooled slowly to room temperature over a period of 48 hours.

-

The resulting colorless crystals are collected by filtration, washed with distilled water and ethanol, and dried in air.

This is a representative protocol based on typical hydrothermal syntheses of lanthanide coordination polymers. Specific molar ratios and reaction conditions may vary.[3][12]

Mechanochemical Synthesis of Ternary Lanthanum Coordination Polymers

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Primary organic ligand (e.g., 8-hydroxyquinoline)

-

Secondary organic ligand (e.g., 5-sulfosalicylic acid)

Procedure:

-

The solid organic ligands are mixed and pulverized in a mortar and pestle for approximately 30 minutes.

-

LaCl₃·7H₂O is added to the mixture, and grinding is continued for another 3 hours.

-

The reaction is monitored by a color change of the solid mixture.

-

The resulting solid product is collected for characterization without further purification.

This protocol is based on a reported ten-gram-scale mechanochemical synthesis and can be adapted for different ligands.[6][7]

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of this compound complexes.

Table 3: Key Characterization Techniques and Information Obtained

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional atomic structure, including bond lengths, bond angles, coordination geometry, and crystal packing.[4][10] |

| Powder X-ray Diffraction (PXRD) | Assessment of phase purity of the bulk sample and confirmation of the crystal structure by comparison with simulated patterns from single-crystal data. |

| Infrared (IR) Spectroscopy | Identification of functional groups in the ligands and determination of their coordination to the lanthanum ion by observing shifts in vibrational frequencies. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the complexes and identification of the loss of solvent molecules and ligand decomposition at elevated temperatures.[10] |

| Elemental Analysis | Determination of the elemental composition (C, H, N, S) to confirm the empirical formula of the complex. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can provide information on the ligand environment in solution, although the quadrupolar nature of ¹³⁹La can lead to broad signals.[8][9][13] |

| Mass Spectrometry (MS) | ESI-MS and MALDI-TOF-MS can be used to identify the molecular ion and fragmentation patterns of the complexes, confirming their composition.[3][14] |

Applications in Drug Development and Beyond

The unique properties of lanthanum complexes make them promising candidates for various applications, including in the pharmaceutical industry.

-

Drug Delivery: The ability to form stable complexes with organic molecules suggests their potential as carriers for drug delivery systems.

-

Antimicrobial and Antitumor Agents: Some lanthanum complexes with Schiff bases and amino acid derivatives have shown promising in vitro antibacterial and anticancer activities.[15][16] The biological activity is often enhanced upon complexation compared to the free ligands.

-

Catalysis: this compound and its complexes can act as catalysts in various organic reactions.

-

Luminescent Materials: While La³⁺ itself is not luminescent, it can be a component in host-guest systems where organic ligands or other lanthanide ions provide the emissive properties.

The continued exploration of this compound coordination chemistry is expected to yield novel materials with tailored properties for a wide range of applications, from advanced materials to new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lanthanum(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Ten-Gram-Scale Mechanochemical Synthesis of Ternary Lanthanum Coordination Polymers for Antibacterial and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ten-Gram-Scale Mechanochemical Synthesis of Ternary Lanthanum Coordination Polymers for Antibacterial and Antitumor Activities [frontiersin.org]

- 8. Lanthanum-139 nuclear magnetic resonance spectra of lanthanum complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. (La) Lanthanum NMR [chem.ch.huji.ac.il]

- 10. asianpubs.org [asianpubs.org]

- 11. Lanthanum(III)-amino acid chelate mitigates copper(II) stress in rice (Oryza sativa) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and cytotoxicity of lanthanum(III) complexes with novel 1,10-phenanthroline-2,9-bis-alpha-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization of Lanthanum mixed ligand complexes based on benzimidazole derivative and the effect of the added ligand on the antimicrobial, and anticancer activities | Journal of Qassim University for Science [jnsm.qu.edu.sa]

Methodological & Application

Application Notes and Protocols for Lanthanum Sulfate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum and its compounds are recognized for their efficacy as Lewis acid catalysts in a variety of organic transformations.[1] The catalytic activity is primarily derived from the trivalent lanthanum ion (La³⁺), which can coordinate with electron-rich functional groups, thereby activating substrates for nucleophilic attack.[1] Among these, lanthanum sulfate (B86663) and its derivatives offer a promising, efficient, and often environmentally benign alternative to traditional catalysts in key reactions such as esterification and condensation, which are fundamental in fine chemical and pharmaceutical synthesis.[1][2]

Applications in Organic Synthesis

Lanthanum sulfate and related lanthanum compounds serve as effective catalysts in several classes of organic reactions:

-

Esterification and Transesterification: Lanthanum salts catalyze the formation of esters from carboxylic acids and alcohols, as well as transesterification reactions.[1][3] This is particularly relevant in the synthesis of pharmaceuticals and in the production of biodiesel.[2][4] For instance, lanthanum dodecyl sulfate has demonstrated high efficiency in the synthesis of isopropyl chloroacetate (B1199739).

-

Condensation Reactions: As Lewis acids, lanthanum catalysts can promote Knoevenagel and aldol-type condensation reactions by activating the carbonyl component.[1] These carbon-carbon bond-forming reactions are crucial for building complex molecular skeletons.

-

Heterocycle Synthesis: The catalytic properties of lanthanum compounds are also applied in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the performance of lanthanum-based catalysts in selected organic reactions.

| Catalyst | Reaction Type | Substrates | Reaction Conditions | Yield/Conversion | Reference |

| Lanthanum Dodecyl Sulfate | Esterification | Chloroacetic acid, Isopropanol (B130326) | Molar ratio (alcohol:acid) 1.2:1, 1.0 mol% catalyst, cyclohexane (B81311), reflux, 2.5 h | 98.3% | Xu, J. et al., 2011 |

| Sulfated Lanthanum Oxide | Esterification | Oleic Acid, Methanol | 10% catalyst, 100°C, 1:5 molar ratio (acid:alcohol) | 96% conversion | Vieira, S. S. et al. |

| LaCl₃·7H₂O | Knoevenagel Condensation | 3,4,5-Trimethoxy benzaldehyde, Ethyl cyanoacetate | 10 mol% catalyst, solvent-free, 80-85°C, 1 h | 90% | Narsaiah, A. V. & Nagaiah, K., 2003[5] |

| LaCl₃·7H₂O | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 10 mol% catalyst, solvent-free, 80-85°C, 0.5 h | 95% | Narsaiah, A. V. & Nagaiah, K., 2003[5] |

Experimental Protocols

Protocol 1: Esterification of Chloroacetic Acid using Lanthanum Dodecyl Sulfate

This protocol is adapted from the synthesis of isopropyl chloroacetate as described by Xu, J., et al. (2011).

Materials:

-

Chloroacetic acid

-

Isopropanol

-

Lanthanum dodecyl sulfate

-

Cyclohexane (as water-carrying agent)

-

Standard glassware for reflux reaction

-

Heating mantle

-

Magnetic stirrer